molecular formula C22H20N2O4S2 B11205898 2,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide

2,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B11205898
M. Wt: 440.5 g/mol
InChI Key: WKVIYFLISHEEKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide ( 873587-18-9) is a synthetic small molecule with a molecular formula of C22H20N2O4S2 and a molecular weight of 440.5 g/mol . This compound features a hybrid structure combining a benzothiazole moiety and a benzenesulfonamide group, a combination known to be of significant interest in medicinal chemistry and drug discovery . The benzothiazole nucleus is a privileged scaffold in pharmacology, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant effects . Specifically, structural analogs incorporating the benzenesulfonamide group linked to a benzothiazole via a phenyl ring have been synthesized and investigated for their potent anticonvulsant properties in preclinical models, such as the Maximal Electroshock (MES) test . The incorporation of the sulfonamide group contributes to the molecule's ability to act as a hydrogen bond donor and acceptor, which is a key pharmacophoric feature for interaction with biological targets like enzymes and receptors . This compound is intended for research applications only, such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a reference standard in analytical chemistry. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C22H20N2O4S2

Molecular Weight

440.5 g/mol

IUPAC Name

2,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C22H20N2O4S2/c1-14-4-10-18-20(12-14)29-22(23-18)15-5-7-16(8-6-15)24-30(25,26)21-13-17(27-2)9-11-19(21)28-3/h4-13,24H,1-3H3

InChI Key

WKVIYFLISHEEKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)OC)OC

Origin of Product

United States

Preparation Methods

Key Reaction Conditions:

  • Catalyst : Formic acid or polyphosphoric acid

  • Temperature : 150–180°C

  • Duration : 4–8 hours

  • Yield : Moderate to high (60–80%, inferred from analogous syntheses).

The nitro group in the intermediate is subsequently reduced to an amine using hydrogen gas and a palladium-on-carbon catalyst, yielding 4-(6-methyl-1,3-benzothiazol-2-yl)aniline .

Preparation of 2,5-Dimethoxybenzenesulfonyl Chloride

The sulfonamide precursor, 2,5-dimethoxybenzenesulfonyl chloride, is synthesized via chlorosulfonation of 1,4-dimethoxybenzene. Chlorosulfonic acid introduces the sulfonyl chloride group at the ortho position relative to one methoxy group, producing 2-sulfo-1,4-dimethoxybenzene. Subsequent treatment with thionyl chloride converts the sulfonic acid to the sulfonyl chloride derivative.

Reaction Optimization:

  • Chlorosulfonation : Conducted at 0–5°C to minimize side reactions.

  • Thionyl chloride : Added stoichiometrically to ensure complete conversion.

  • Purification : Recrystallization from hexane or dichloromethane.

Sulfonamide Coupling Reaction

The final step involves reacting 4-(6-methyl-1,3-benzothiazol-2-yl)aniline with 2,5-dimethoxybenzenesulfonyl chloride in a nucleophilic acyl substitution. This reaction is performed in a biphasic system (e.g., dichloromethane and aqueous sodium hydroxide) to facilitate the deprotonation of the aniline and enhance reactivity.

Critical Parameters:

  • Base : Aqueous NaOH (2–4 M)

  • Solvent : Dichloromethane or tetrahydrofuran

  • Temperature : Room temperature (20–25°C)

  • Reaction Time : 12–24 hours

  • Workup : Extraction with organic solvents, followed by column chromatography for purification.

Comparative Analysis of Synthetic Routes

The table below summarizes two alternative approaches for synthesizing the target compound, highlighting variations in catalysts and yields:

StepMethod A (Patent-Based)Method B (Analogous Synthesis)
Benzothiazole Formation 2-Amino-5-methylthiophenol + 4-nitrobenzaldehyde, 180°C, 6 hours2-Amino-5-methylthiophenol + acetic anhydride, 150°C, 8 hours
Nitro Reduction H₂/Pd-C, ethanol, 80% yieldNaBH₄/CuCl₂, methanol, 70% yield
Sulfonylation NaOH/dichloromethane, 75% yieldPyridine/tetrahydrofuran, 65% yield

Method A offers higher yields due to optimized catalytic hydrogenation, whereas Method B prioritizes milder conditions for acid-sensitive intermediates.

Challenges and Mitigation Strategies

  • Regioselectivity in Chlorosulfonation :
    The position of sulfonyl chloride addition on 1,4-dimethoxybenzene is critical. Using excess chlorosulfonic acid and low temperatures ensures preferential formation of the 2-sulfo isomer.

  • Purification of Sulfonamide :
    Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates the product from unreacted aniline or sulfonyl chloride.

  • Stability of Intermediates :
    The nitro intermediate is prone to degradation under prolonged storage; immediate reduction after synthesis is recommended .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the sulfonamide group can yield the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigated for its potential as an inhibitor of certain biological pathways, making it useful in studying disease mechanisms.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in critical biological pathways.

    Pathways Involved: The compound may inhibit or activate pathways related to cell signaling, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide with structurally or functionally related sulfonamide and benzothiazole derivatives:

Compound Key Substituents Biological Activity Structural Differences References
Target Compound 2,5-Dimethoxybenzene sulfonamide; 6-methylbenzothiazole Hypothesized COX-2 inhibition Unique 2,5-dimethoxy configuration; benzothiazole linked via para-phenyl group
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide 4-Methoxyphenyl; quinazolinone-sulfonamide hybrid 47.1% COX-2 inhibition at 20 μM Quinazolinone core instead of benzothiazole; ethenyl linker vs. direct sulfonamide linkage
N-(4-(3-Methylbenzy...))benzene-1-sulfonamide (Patent Example 52) Trifluoroacetamido; tetrahydrofuran substituent Unspecified kinase inhibition Bulky trifluoroacetamido group; heterocyclic tetrahydrofuran substitution
AS601245 (JNK Inhibitor) Benzothiazolyl-pyrimidine acetonitrile JNK1/2/3 inhibition (IC₅₀ = 150 nM) Pyrimidine and pyridinyl substituents; lacks sulfonamide
Ethyl 3-[5-(ethoxymethylene)...]propanoate () Ethoxymethylene-thiazolidinone; benzothiazolyl aniline Synthetic intermediate Thiazolidinone core; ester-functionalized side chain

Key Observations:

COX-2 Inhibition: The target compound shares structural similarities with the quinazolinone-sulfonamide hybrid (), which demonstrated moderate COX-2 inhibition (47.1%). However, the replacement of the quinazolinone with a benzothiazole and the addition of 2,5-dimethoxy groups may alter binding affinity.

Benzothiazole vs. Quinazolinone: Benzothiazole derivatives (e.g., AS601245 in ) are associated with kinase inhibition rather than COX-2 activity. This suggests that the sulfonamide linkage in the target compound is critical for COX-2 targeting, whereas benzothiazole alone may prioritize other enzyme families .

Substituent Effects : Compared to the patent compound (Example 52), the target compound lacks bulky groups like trifluoroacetamido, which could reduce steric hindrance and improve COX-2 binding. The para-substituted benzothiazole-phenyl-sulfonamide architecture may offer a more compact geometry for enzyme interaction .

Synthetic Pathways : highlights the use of 4-(6-methyl-1,3-benzothiazol-2-yl)aniline as a precursor, suggesting shared synthetic routes with the target compound. However, the latter’s dimethoxy-sulfonamide group requires additional functionalization steps .

Research Findings and Implications

  • The 2,5-dimethoxy configuration may enhance selectivity over COX-1 due to steric and electronic effects .
  • Comparative Pharmacokinetics: The benzothiazole moiety’s lipophilicity (logP ~3.2 estimated) and methoxy groups (polar surface area ~85 Ų) suggest balanced blood-brain barrier permeability and oral bioavailability compared to more polar quinazolinone derivatives .
  • Unresolved Questions : The absence of IC₅₀ data for the target compound limits direct comparison. Further studies on enzyme kinetics, cytotoxicity, and in vivo efficacy are needed to validate its therapeutic profile.

Q & A

Q. What are the common synthetic routes for 2,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide?

The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core followed by sulfonamide coupling. For example:

  • Step 1 : React 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde under reflux in ethanol with glacial acetic acid as a catalyst .
  • Step 2 : Introduce the sulfonamide group via reaction with chlorobenzenesulfonyl chloride in dichloromethane or ethanol under controlled pH and temperature .
  • Monitoring : Thin-layer chromatography (TLC) with Rf values (e.g., 0.43–0.78) and NMR spectroscopy are used to track reaction progress and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and coupling constants (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • FT-IR : To identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
  • HPLC : For purity assessment (>95% purity is typical in pharmaceutical-grade synthesis) .

Q. What initial biological screening assays are recommended for this sulfonamide derivative?

Prioritize assays for:

  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC values <50 µg/mL suggest potency) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., IC50 values <10 µM indicate cytotoxicity) .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the compound’s reactivity and interactions?

Density Functional Theory (DFT) calculations:

  • Predict molecular orbitals and electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Analyze hydrogen-bonding interactions with biological targets (e.g., binding free energy calculations for enzyme inhibition) .
  • Validate experimental crystallographic data by comparing calculated vs. observed bond lengths/angles (e.g., S–O bond deviations <0.02 Å) .

Q. How can researchers resolve contradictions in crystallographic data from different studies?

Q. What considerations are critical for pharmacokinetic studies?

  • Solubility : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility (>1 mg/mL) .
  • Metabolic stability : Incubate with liver microsomes (e.g., human CYP3A4) to assess oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.